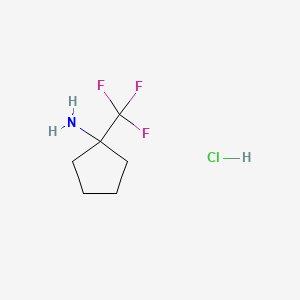

1-(Trifluoromethyl)cyclopentanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(trifluoromethyl)cyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5(10)3-1-2-4-5;/h1-4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUZVKOHXYZANX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746309 | |

| Record name | 1-(Trifluoromethyl)cyclopentan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202865-05-1 | |

| Record name | 1-(Trifluoromethyl)cyclopentan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1202865-05-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 1-(Trifluoromethyl)cyclopentanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 1-(Trifluoromethyl)cyclopentanamine hydrochloride (CAS RN: 1202865-05-1). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also outlines standardized experimental protocols for determining key physical characteristics, providing a framework for researchers to generate these values in a laboratory setting.

Core Physical Properties

This compound is a white to off-white solid.[1] It is the hydrochloride salt of the parent amine, a structural feature that typically enhances water solubility and stability, making it more suitable for pharmaceutical and research applications.[2] The fundamental physical and chemical identifiers for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1202865-05-1 | [3][4] |

| Molecular Formula | C₆H₁₁ClF₃N | [1] |

| Molecular Weight | 189.61 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | [1][3] |

| Purity | ≥97% (Typical) | [3] |

| Storage Conditions | 2-8°C, sealed storage, away from moisture, under inert atmosphere. | [1][3] |

Logical Relationship of Compound Properties

Caption: Figure 1. Key Identifiers and Characteristics

Experimental Protocols for Determination of Physical Properties

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For amine hydrochloride salts, this can be determined using a capillary melting point apparatus.

Experimental Workflow for Melting Point Determination

Caption: Figure 2. Workflow for Melting Point Determination

Methodology:

-

Sample Preparation: A small amount of the dry this compound is finely powdered. This powder is then packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or a Thiele tube).

-

Approximate Melting Point: A preliminary determination is performed with a rapid heating rate to quickly identify an approximate melting range.

-

Precise Melting Point: The apparatus is allowed to cool. A fresh sample is then heated at a slower rate, approximately 1-2°C per minute, starting from a temperature about 20°C below the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point. A narrow melting range (0.5-1.0°C) is indicative of a pure compound. It is important to note if decomposition, observed by a change in color (e.g., darkening), occurs before or during melting.[5]

Boiling Point Determination

As an amine hydrochloride salt, this compound is expected to have a high melting point and will likely decompose before boiling. Therefore, determining a boiling point is generally not applicable.

Solubility Determination

The solubility of an amine hydrochloride salt is a key parameter, particularly for drug development, as it influences bioavailability.[2] Solubility can be determined in various solvents, with water being of primary interest.

Experimental Workflow for Aqueous Solubility Determination

Caption: Figure 3. Workflow for Aqueous Solubility Determination

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a sufficient period (typically 24 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Separation: The undissolved solid is separated from the solution by filtration (using a syringe filter, for example) or centrifugation.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a similar method.

-

pH Measurement: For amine salts, the pH of the saturated solution should also be measured, as solubility can be pH-dependent.[6]

This technical guide provides the foundational physical data for this compound and outlines the necessary experimental protocols for the elucidation of further quantitative properties. These methodologies are crucial for ensuring data quality and consistency in research and development applications.

References

- 1. (±)-1-(TrifluoroMethyl)cyclopentanaMine hydrochloride | 1202865-05-1 [amp.chemicalbook.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. This compound | 1202865-05-1 [sigmaaldrich.com]

- 4. This compound | CAS 1202865-05-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. theses.gla.ac.uk [theses.gla.ac.uk]

- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Trifluoromethyl)cyclopentanamine hydrochloride chemical structure and stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Stereochemistry

1-(Trifluoromethyl)cyclopentanamine hydrochloride is a primary amine featuring a cyclopentyl ring substituted at the 1-position with both a trifluoromethyl group and an amino group. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Chemical Structure:

The structure consists of a five-membered carbocyclic ring. At one of the carbon atoms (C1), there is a trifluoromethyl (-CF3) group and an ammonium (-NH3+) group. A chloride ion (Cl-) is present as the counter-ion.

Stereochemistry:

The carbon atom at the 1-position of the cyclopentyl ring is a chiral center, as it is bonded to four different groups: the trifluoromethyl group, the amino group, and two different carbon pathways within the cyclopentane ring. Consequently, this compound can exist as a pair of enantiomers, (R)-1-(Trifluoromethyl)cyclopentanamine hydrochloride and (S)-1-(Trifluoromethyl)cyclopentanamine hydrochloride. The commercially available product is typically a racemic mixture, denoted as (±)-1-(Trifluoromethyl)cyclopentanamine hydrochloride.[1]

The spatial arrangement of the substituents around the chiral center is crucial for its interaction with other chiral molecules, such as biological receptors, which is a critical consideration in drug development.

Molecular Diagram:

Caption: Chemical Structure of this compound

Physicochemical Properties

Detailed quantitative data for this compound is scarce in publicly accessible literature. The following table summarizes the available information.

| Property | Value | Reference |

| CAS Number | 1202865-05-1 | [2] |

| Molecular Formula | C₆H₁₁ClF₃N | [3] |

| Formula Weight | 189.61 g/mol | [3] |

| Appearance | White to off-white solid/powder | |

| Stereochemistry | Racemic mixture (±) | |

| Storage Temperature | 2-8°C, sealed storage, away from moisture |

Spectroscopic Data

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the scientific literature. General synthetic strategies for the preparation of α-trifluoromethylated amines often involve the addition of a trifluoromethyl group to an imine precursor or the construction of the amine functionality on a trifluoromethyl-containing scaffold. However, a specific and reproducible procedure for this particular molecule has not been published.

General Synthetic Considerations:

The synthesis of primary amines with a trifluoromethyl group on a quaternary carbon center presents a significant synthetic challenge. Potential synthetic routes could involve:

-

From a Ketone Precursor: Nucleophilic trifluoromethylation of a protected cyclopentanone imine, followed by deprotection.

-

Curtius, Hofmann, or Schmidt Rearrangement: Starting from 1-(trifluoromethyl)cyclopentane-1-carboxylic acid, which itself can be challenging to synthesize.

A generalized workflow for a potential synthetic approach is outlined below.

References

- 1. (±)-1-(TrifluoroMethyl)cyclopentanaMine hydrochloride, CasNo.1202865-05-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (±)-1-(TrifluoroMethyl)cyclopentanaMine hydrochloride | 1202865-05-1 [amp.chemicalbook.com]

An In-depth Technical Guide to 1-(Trifluoromethyl)cyclopentanamine Hydrochloride

CAS Number: 1202865-05-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Trifluoromethyl)cyclopentanamine hydrochloride is a synthetic organic compound featuring a cyclopentanamine backbone substituted with a trifluoromethyl group. The presence of the trifluoromethyl moiety is of significant interest in medicinal chemistry due to its potential to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide provides a comprehensive overview of the available chemical, physical, and safety data for this compound. However, it is important to note that detailed experimental protocols for its synthesis, purification, and analysis, as well as specific pharmacological data, are not extensively available in publicly accessible scientific literature. This document aims to consolidate the existing information and provide a foundation for future research and development involving this compound.

Chemical and Physical Properties

This compound is a white to off-white solid. The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the compound's physicochemical properties.[1][2] It is expected to have a higher lipophilicity compared to its non-fluorinated analog.[2] The hydrochloride salt form generally enhances water solubility and stability.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1202865-05-1 | [1] |

| Molecular Formula | C₆H₁₁ClF₃N | |

| Molecular Weight | 189.61 g/mol | |

| Appearance | White to off-white powder/solid | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

| Purity | Typically ≥97% | |

| IUPAC Name | 1-(trifluoromethyl)cyclopentan-1-amine hydrochloride | |

| InChI Key | CFUZVKOHXYZANX-UHFFFAOYSA-N |

Synthesis

One plausible synthetic approach could involve the reaction of cyclopentanone with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃), followed by the formation of an imine or a related intermediate, which is then reduced to the primary amine. Subsequent treatment with hydrochloric acid would yield the hydrochloride salt.

Diagram 1: Hypothetical Synthetic Pathway

Caption: A potential synthetic route to the target compound.

Analytical Characterization

Detailed analytical data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not published in detail. However, based on its structure, the following spectral characteristics can be anticipated.

Table 2: Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclopentyl protons, with splitting patterns influenced by the trifluoromethyl group. A broad singlet for the amine protons. |

| ¹³C NMR | A characteristic quartet for the trifluoromethyl carbon due to C-F coupling. Signals for the cyclopentyl carbons. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine salt), C-H stretching (aliphatic), and strong C-F stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base [M-HCl]⁺ and fragmentation patterns consistent with the structure. |

Potential Pharmacological Significance

The incorporation of a trifluoromethyl group into small molecules is a well-established strategy in drug discovery to modulate their biological properties.[2] The CF₃ group can enhance metabolic stability by blocking sites susceptible to oxidation, increase binding affinity to target proteins through favorable interactions, and improve membrane permeability due to its lipophilic nature.[4]

Given its structural similarity to other pharmacologically active cyclopentanamine derivatives, this compound could be a valuable building block or lead compound for the development of new therapeutics, particularly for central nervous system (CNS) disorders, where blood-brain barrier penetration is crucial.[5]

Diagram 2: Role of Trifluoromethyl Group in Drug Design

References

- 1. This compound | CAS 1202865-05-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. mdpi.com [mdpi.com]

- 3. (±)-1-(TrifluoroMethyl)cyclopentanaMine hydrochloride, CasNo.1202865-05-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. jelsciences.com [jelsciences.com]

- 5. US11149292B2 - Processes for the preparation of (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and salts thereof - Google Patents [patents.google.com]

Spectroscopic Characterization of 1-(Trifluoromethyl)cyclopentanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1-(Trifluoromethyl)cyclopentanamine hydrochloride (CAS: 1202865-05-1). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds. It also outlines the standard experimental protocols for acquiring such data.

Chemical Structure and Predicted Spectroscopic Data

Chemical Structure:

The structure reveals a cyclopentyl ring with a trifluoromethyl group and an amine hydrochloride group attached to the same carbon atom. This arrangement dictates the expected spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm).

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -NH₃⁺ | 8.5 - 9.5 | Broad singlet | 3H |

| Cyclopentyl-H (adjacent to C-CF₃) | 2.2 - 2.5 | Multiplet | 4H |

| Cyclopentyl-H (other) | 1.8 - 2.1 | Multiplet | 4H |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-CF₃ | 65 - 75 |

| -CF₃ | 120 - 130 (quartet, ¹JCF ≈ 280-290 Hz) |

| Cyclopentyl-C (adjacent to C-CF₃) | 35 - 45 |

| Cyclopentyl-C (other) | 20 - 30 |

Table 3: Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |

| -CF₃ | -70 to -80 | Singlet |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine salt) | 2800 - 3200 | Strong, broad |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| N-H bend | 1500 - 1600 | Medium |

| C-F stretch | 1100 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable technique.

Table 5: Predicted Mass Spectrometry Data (ESI+)

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 154.08 | Protonated free amine |

| [M-CF₃]⁺ | 85.09 | Loss of trifluoromethyl group |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of Deuterium Oxide (D₂O) or Methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Nuclei: ¹H, ¹³C, ¹⁹F.

-

Temperature: 298 K.

-

¹H NMR:

-

Pulse sequence: Standard single pulse.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single pulse.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse sequence: Standard single pulse.

-

Number of scans: 64-128.

-

Relaxation delay: 1-2 seconds.

-

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: ATR accessory with a diamond or germanium crystal.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Instrumentation and Parameters:

-

Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the techniques.

Caption: Workflow for the synthesis and spectroscopic characterization.

An In-depth Technical Guide on the Mechanism of Action of Trifluoromethylated Cyclopentanamines and Structurally Related Compounds as Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Trifluoromethyl-Containing Compounds

While specific research on trifluoromethylated cyclopentanamines is limited in publicly available literature, a wealth of information exists for structurally related compounds, particularly those targeting Fatty Acid Amide Hydrolase (FAAH). This guide will focus on the well-characterized FAAH inhibitor, PF-04457845 , which features a trifluoromethyl group and a piperidine scaffold, structurally similar to a cyclopentanamine. The principles of its mechanism of action, experimental characterization, and the role of the trifluoromethyl group are highly relevant to understanding the potential of trifluoromethylated cyclopentanamines as enzyme inhibitors.

Introduction to the Target: Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system.[1] Its primary function is the degradation of fatty acid amides, most notably the endocannabinoid anandamide (AEA).[2] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling.[3] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn potentiates the activation of cannabinoid receptors (CB1 and CB2).[2] This enhancement of endocannabinoid signaling has been shown to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2][4]

FAAH belongs to the amidase signature family of serine hydrolases and possesses an unusual Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142).[1][5] The catalytic mechanism involves the nucleophilic attack of Ser241 on the carbonyl carbon of the substrate.[6]

The Role of the Trifluoromethyl Group in FAAH Inhibitors

The inclusion of a trifluoromethyl (-CF3) group in drug candidates, such as in PF-04457845, offers several advantages in medicinal chemistry. This highly electronegative group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[4] In the context of FAAH inhibitors, the trifluoromethyl group on the pyridinyl moiety of PF-04457845 contributes to its high potency and selectivity.[7]

Mechanism of Action: Covalent Carbamylation of FAAH

PF-04457845 is a potent, irreversible inhibitor of FAAH.[1] Its mechanism of action involves the covalent modification of the enzyme's active site. The urea functional group in PF-04457845 acts as a carbamylating agent, targeting the catalytic Ser241 residue within the FAAH active site.[1][8] This carbamylation reaction forms a stable, covalent bond, leading to the irreversible inactivation of the enzyme.[8]

Signaling Pathway of FAAH Inhibition

The inhibition of FAAH by a trifluoromethylated compound like PF-04457845 leads to an accumulation of the endocannabinoid anandamide (AEA). This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2), resulting in downstream signaling cascades that produce therapeutic effects such as analgesia and anti-inflammatory responses.

Quantitative Data

The potency and selectivity of FAAH inhibitors are critical for their therapeutic potential. The following tables summarize the quantitative data for PF-04457845.

Table 1: In Vitro Potency of PF-04457845 against FAAH

| Parameter | Human FAAH (hFAAH) | Rat FAAH (rFAAH) | Reference |

| IC50 (nM) | 7.2 | 7.4 | [9] |

| kinact/Ki (M-1s-1) | 40,300 | - | [1] |

Table 2: In Vitro Selectivity Profile of PF-04457845

| Off-Target Enzyme | Inhibition at 10 µM | Inhibition at 100 µM | Reference |

| FAAH2 | Partial | Major | [10] |

| ABHD6 | None | None | [10] |

| ABHD11 | None | None | [10] |

| LIPE | None | None | [10] |

| PNPLA6 | None | None | [10] |

| CES1 | None | None | [10] |

| CES2 | None | None | [10] |

| CES3 | None | None | [10] |

Experimental Protocols

FAAH Inhibition Assay (Fluorometric Method)

This protocol describes a common method for screening FAAH inhibitors using a fluorogenic substrate.

Materials:

-

Recombinant human FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

FAAH Substrate (e.g., AMC-arachidonoyl amide)

-

Test compound (e.g., PF-04457845) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in FAAH Assay Buffer.

-

In a 96-well plate, add the diluted test compound, FAAH enzyme, and FAAH Assay Buffer to a final volume of 190 µL. Include wells for 100% initial activity (enzyme + buffer + solvent) and background (buffer + solvent).

-

Pre-incubate the plate for a specified time (e.g., 60 minutes) at 37°C.

-

Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.

-

Immediately measure the fluorescence kinetically for 30 minutes at 37°C with excitation and emission wavelengths of 340-360 nm and 450-465 nm, respectively.[11]

-

Calculate the initial rate of the reaction from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.[12]

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to assess the selectivity of an inhibitor against a class of enzymes in a complex proteome.

Materials:

-

Human or mouse tissue proteomes (e.g., brain, liver)

-

Test inhibitor (e.g., PF-04457845)

-

Broad-spectrum serine hydrolase probe (e.g., FP-rhodamine)

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Prepare tissue proteomes by homogenization and centrifugation.

-

Pre-incubate aliquots of the proteome with varying concentrations of the test inhibitor or vehicle control for 30 minutes at 37°C.

-

Add the FP-rhodamine probe to each sample and incubate for another 30 minutes at 37°C.

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled serine hydrolases using a fluorescence gel scanner.

-

Inhibition is observed as a decrease in the fluorescence intensity of a protein band in the inhibitor-treated samples compared to the vehicle control.[13]

In Vivo Inflammatory Pain Model (Complete Freund's Adjuvant - CFA)

This protocol assesses the analgesic efficacy of a FAAH inhibitor in a rodent model of inflammatory pain.

Materials:

-

Rats or mice

-

Complete Freund's Adjuvant (CFA)

-

Test compound (e.g., PF-04457845) formulated for oral administration

-

Vehicle control

-

Mechanical allodynia testing apparatus (e.g., von Frey filaments)

Procedure:

-

Induce inflammation by injecting CFA into the plantar surface of the hind paw of the animals.

-

Allow several days for the inflammation and hyperalgesia to develop.

-

Administer the test compound or vehicle orally at various doses.

-

At specific time points after administration (e.g., 4 hours), assess mechanical allodynia by applying von Frey filaments to the inflamed paw and measuring the paw withdrawal threshold.

-

A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle group indicates an analgesic effect.[14]

Visualizations

Experimental Workflow for FAAH Inhibitor Characterization

Mechanism of Covalent Inhibition of FAAH

Conclusion

The study of trifluoromethyl-containing compounds as FAAH inhibitors, exemplified by PF-04457845, provides a robust framework for understanding the potential mechanism of action of trifluoromethylated cyclopentanamines. The trifluoromethyl group is a key substituent for enhancing potency and selectivity. The primary mechanism of action for this class of inhibitors is the covalent carbamylation of the catalytic serine residue in the FAAH active site, leading to irreversible inhibition. This, in turn, elevates endogenous anandamide levels, offering a promising therapeutic strategy for pain and inflammation. The experimental protocols detailed in this guide provide a comprehensive approach for the characterization of novel FAAH inhibitors, from initial in vitro screening to in vivo efficacy studies. Further research into trifluoromethylated cyclopentanamines as FAAH inhibitors is warranted to explore their therapeutic potential.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. proteopedia.org [proteopedia.org]

- 3. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accurateclinic.com [accurateclinic.com]

- 10. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 1-(Trifluoromethyl)cyclopentanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 1-(Trifluoromethyl)cyclopentanamine hydrochloride is limited. This guide synthesizes information on its structural motifs—the trifluoromethyl group and the cyclopentanamine core—to propose potential therapeutic targets and offers insights based on structurally related compounds. The experimental data and protocols provided are derived from studies on analogous molecules and should be considered representative examples.

Introduction

This compound is a synthetic small molecule featuring a cyclopentanamine scaffold and a trifluoromethyl (CF3) group. The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] The cyclopentane ring provides a three-dimensional scaffold that can orient functional groups for optimal target interaction. Based on the known biological activities of structurally similar compounds, two primary therapeutic areas of interest for this molecule are oncology and neuroscience.

Potential Therapeutic Areas and Targets

Oncology

The presence of the trifluoromethyl group is a common feature in a number of anticancer agents.[1][2][3] This group can enhance the cytotoxic effects of small molecules.

Hypothesized Target: Given the lipophilic nature of the trifluoromethyl group, this compound could potentially target intracellular signaling pathways crucial for cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR signaling cascade , which is frequently dysregulated in various cancers, including breast cancer. The trifluoromethyl group may contribute to the molecule's ability to penetrate cell membranes and interact with hydrophobic pockets within key kinases in this pathway.

Supporting Evidence from a Structurally Related Compound: An isoxazole derivative containing a trifluoromethyl group, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, has demonstrated significant anticancer activity against the MCF-7 human breast cancer cell line.[1] The introduction of the trifluoromethyl group increased the potency by nearly eight-fold compared to its non-trifluoromethylated analog.[1]

| Compound | Cell Line | IC50 (µM) |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 2.63 |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (non-trifluoromethylated analog) | MCF-7 | 19.72 |

Data extracted from a study on isoxazole-based anticancer agents.[1]

Neuroscience (Antidepressant Activity)

The aminocyclopentane scaffold is present in molecules with activity in the central nervous system (CNS). Furthermore, trifluoromethyl substitution on phenyl rings of methcathinone analogs has been shown to enhance activity at the serotonin transporter (SERT), a key target for antidepressant drugs.[4]

Hypothesized Target: Based on these structural analogies, this compound is hypothesized to act as a monoamine transporter inhibitor , with a potential selectivity for the serotonin transporter (SERT) . Inhibition of SERT leads to increased serotonin levels in the synaptic cleft, which is a primary mechanism of action for many antidepressant medications.

Supporting Evidence from Structurally Related Compounds: Studies on trifluoromethyl-substituted methcathinone analogs have shown that 3- and 4-CF3 substitution on the phenyl ring enhances in vitro uptake inhibition and releasing activity at SERT while decreasing activity at the norepinephrine transporter (NET) and dopamine transporter (DAT).[4] This suggests that the trifluoromethyl group can confer selectivity for SERT.

| Compound | Transporter | IC50 for Uptake Inhibition (nM) |

| 4-CF3-methcathinone | SERT | 130 ± 20 |

| 4-CF3-methcathinone | DAT | 1,200 ± 200 |

| 4-CF3-methcathinone | NET | 2,300 ± 400 |

Data extracted from a pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs.[4]

Experimental Protocols (Based on Analogous Studies)

In Vitro Cytotoxicity Assay (MTT Assay) for Anticancer Activity

This protocol is a representative method for assessing the cytotoxic effects of a compound on a cancer cell line, such as MCF-7.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Forced Swim Test (FST) for Antidepressant Activity in Mice

This protocol is a standard preclinical model to assess antidepressant-like activity.

Objective: To evaluate the effect of a test compound on the immobility time of mice in a forced swim test.

Materials:

-

Male adult mice (e.g., C57BL/6)

-

Test compound (this compound) dissolved in a suitable vehicle (e.g., saline or 0.5% carboxymethylcellulose)

-

Positive control (e.g., fluoxetine)

-

Cylindrical water tank (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm

-

Video recording equipment

-

Stopwatch

Procedure:

-

Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Compound Administration: Administer the test compound, vehicle, or positive control to different groups of mice via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.

-

Forced Swim Test:

-

Gently place each mouse individually into the water tank.

-

Record the session for 6 minutes.

-

-

Observation and Scoring:

-

An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the 6-minute test.

-

Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

-

-

Data Analysis: Compare the mean immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time compared to the vehicle group suggests antidepressant-like activity.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is not yet available in the public domain, a rational analysis of its structural components suggests promising potential in both oncology and neuroscience. The trifluoromethyl group is known to enhance the biological activity of various compounds, and the cyclopentanamine scaffold provides a favorable framework for drug-target interactions. The hypothesized targets—the PI3K/Akt/mTOR pathway in cancer and the serotonin transporter in the context of depression—are well-validated in their respective fields. The provided experimental protocols, based on studies of structurally related molecules, offer a starting point for the preclinical evaluation of this compound. Further research is warranted to elucidate the precise mechanism of action and therapeutic potential of this compound.

References

- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Lipophilicity and Metabolic Stability of 1-(Trifluoromethyl)cyclopentanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Trifluoromethyl)cyclopentanamine hydrochloride is a novel synthetic compound with potential applications in medicinal chemistry. As with any potential therapeutic agent, a thorough understanding of its physicochemical and pharmacokinetic properties is paramount for successful drug development. This technical guide focuses on two critical parameters: lipophilicity and metabolic stability.

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), profoundly influences a compound's absorption, distribution, membrane permeability, and off-target effects. Metabolic stability provides an in vitro measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, which in turn dictates its in vivo half-life and clearance.

The presence of a trifluoromethyl (CF3) group in this compound is anticipated to significantly impact these properties. The CF3 group is a well-established bioisostere for a methyl group and is known to increase lipophilicity and block metabolic oxidation at the site of substitution, thereby enhancing metabolic stability.[1][2]

This guide provides a comprehensive overview of the standard experimental protocols for evaluating the lipophilicity and metabolic stability of compounds such as this compound. While specific experimental data for this compound is not publicly available, this document presents illustrative data and putative metabolic pathways based on its chemical structure and the known effects of its functional groups.

Data Presentation: Illustrative Physicochemical and Metabolic Properties

The following tables present illustrative quantitative data for the lipophilicity and metabolic stability of a compound with the structural features of this compound. These values are intended for comparative and educational purposes.

Table 1: Illustrative Lipophilicity Data

| Parameter | Value (Illustrative) | Method |

| cLogP (calculated) | 2.5 ± 0.5 | Fragment-based calculation |

| LogD at pH 7.4 | 1.8 ± 0.3 | Shake-flask method |

Table 2: Illustrative In Vitro Metabolic Stability Data

| Assay System | Parameter | Value (Illustrative) |

| Human Liver Microsomes | Half-life (t½) | > 60 min |

| Intrinsic Clearance (CLint) | < 5 µL/min/mg protein | |

| Human Hepatocytes | Half-life (t½) | > 120 min |

| Intrinsic Clearance (CLint) | < 10 µL/min/10^6 cells |

Experimental Protocols

Determination of Lipophilicity (LogD) by the Shake-Flask Method

The shake-flask method is the gold standard for determining the distribution coefficient (LogD) of a compound.[3][4]

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.[3]

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the phases to separate.

-

-

Partitioning:

-

Add a small aliquot of the compound's stock solution to a mixture of the pre-saturated n-octanol and PBS (e.g., in a 1:1 volume ratio).

-

The final concentration of the test compound should be in the low micromolar range to ensure solubility in both phases.

-

Securely cap the container and shake it gently for a sufficient time (e.g., 1-2 hours) to allow for equilibrium to be reached.[5]

-

-

Phase Separation:

-

Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

-

-

Quantification:

-

Carefully collect aliquots from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS.

-

-

Calculation of LogD:

-

The distribution coefficient (D) is calculated as the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

-

LogD is the base-10 logarithm of the distribution coefficient.

-

In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay primarily evaluates phase I metabolism, particularly by cytochrome P450 enzymes.[6][7]

Protocol:

-

Reagent Preparation:

-

Thaw pooled human liver microsomes on ice.

-

Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.4).[8]

-

Prepare a solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO) and dilute it in the buffer to the desired final concentration (typically 1 µM).[8]

-

Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the buffer.[9]

-

-

Incubation:

-

Pre-warm the microsomal suspension and the test compound solution at 37°C.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system to the mixture of microsomes and the test compound.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Time-Point Sampling:

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).

-

In Vitro Metabolic Stability Assessment using Hepatocytes

This assay provides a more comprehensive assessment of metabolic stability, encompassing both phase I and phase II metabolic pathways.[11][12]

Protocol:

-

Hepatocyte Preparation:

-

Thaw cryopreserved human hepatocytes according to the supplier's instructions and resuspend them in a suitable incubation medium (e.g., Williams' Medium E).[13]

-

Determine cell viability and adjust the cell density.

-

-

Incubation:

-

Pre-warm the hepatocyte suspension and a solution of the test compound at 37°C in a CO2 incubator.

-

Initiate the assay by adding the test compound to the hepatocyte suspension (final concentration typically 1 µM).

-

Incubate the mixture at 37°C with gentle shaking.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[13]

-

Terminate the metabolic activity by adding an equal volume of a cold quenching solution (e.g., methanol) with an internal standard.

-

-

Sample Processing and Analysis:

-

Lyse the cells and centrifuge the samples to remove cell debris.

-

Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

-

-

Data Analysis:

-

Similar to the microsomal stability assay, determine the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time. The CLint is typically expressed as µL/min/10^6 cells.[14]

-

Visualizations

Caption: Workflow for LogD Determination.

Caption: Metabolic Stability Assay Workflow.

Caption: Putative Metabolic Pathway.

Conclusion

This technical guide has outlined the standard methodologies for assessing the lipophilicity and metabolic stability of this compound. Based on its chemical structure, it is hypothesized that the compound will exhibit moderate lipophilicity and enhanced metabolic stability due to the presence of the trifluoromethyl group, which is resistant to metabolic oxidation. The provided experimental protocols serve as a robust framework for obtaining empirical data to confirm these hypotheses and to further characterize the pharmacokinetic profile of this and similar compounds in drug discovery and development programs.

References

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 3. LogP / LogD shake-flask method [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. enamine.net [enamine.net]

- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. mercell.com [mercell.com]

- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]

- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - DE [thermofisher.com]

- 14. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

An In-Depth Technical Guide to the Safety and Handling of 1-(Trifluoromethyl)cyclopentanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(Trifluoromethyl)cyclopentanamine hydrochloride (CAS No. 1202865-05-1), a compound of interest in research and development. Due to the limited availability of exhaustive toxicological data, adherence to stringent safety protocols is imperative. This document summarizes known properties and provides guidance on safe handling, storage, emergency procedures, and personal protection.

Compound Identification and Properties

| Property | Value | Source |

| CAS Registry Number | 1202865-05-1 | [1] |

| Appearance | White to off-white solid | |

| Storage Temperature | 2-8°C, sealed storage, away from moisture |

Hazard Identification and Precautionary Measures

The health hazards of this compound have not been fully investigated.[1] Therefore, it should be handled with caution, assuming it may be harmful.

Potential Hazards:

-

May be harmful if ingested or inhaled.[1]

-

May cause irritation to the eyes, skin, and respiratory tract.[1]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+351+338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing.[1]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to ensure the safety of laboratory personnel.

Handling

-

Always use this compound within a chemical fume hood.[1]

-

Ensure adequate ventilation during use.[1]

-

Avoid getting the compound in eyes, on skin, or on clothing.[1]

-

Do not breathe dust or vapor.[1]

-

Limit all chemical exposure.[1]

-

Wash hands thoroughly after handling.

Storage

-

Keep the container tightly closed.[1]

-

Store in a cool, dry, and well-ventilated area.[1]

-

Store away from strong oxidizing agents, strong acids, and strong bases.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| PPE Type | Specification |

| Eye Protection | Protective safety goggles |

| Hand Protection | Chemical-resistant gloves |

| Body Protection | Protective clothing and chemical-resistant boots |

| Respiratory Protection | Use only in a chemical fume hood. |

Emergency Procedures

First Aid Measures

The following diagram outlines the initial steps to be taken in case of accidental exposure.

Spill Response Protocol

In the event of a spill, a prompt and safe response is crucial. The following workflow should be followed.

Fire-Fighting Measures

-

Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol/polymer foam.[1]

-

Special Procedures: Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[1]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety department for specific guidance.

Conclusion

While this compound is a valuable compound for research and development, its toxicological properties are not yet fully understood. Therefore, a cautious and proactive approach to safety is essential. By adhering to the guidelines outlined in this document, researchers can minimize risks and ensure a safe laboratory environment.

References

Methodological & Application

Synthesis of 1-(Trifluoromethyl)cyclopentanamine Hydrochloride from Cyclopentanone: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-(Trifluoromethyl)cyclopentanamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available precursor, cyclopentanone. The protocol detailed below is based on a robust three-step synthetic sequence involving imine formation, nucleophilic trifluoromethylation, and subsequent deprotection followed by salt formation.

Introduction

α-Trifluoromethylated amines are a class of organic compounds that have garnered significant interest in the pharmaceutical industry. The incorporation of a trifluoromethyl (CF₃) group can profoundly influence the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This application note outlines a reliable and efficient laboratory-scale synthesis of this compound.

Overall Synthetic Scheme

The synthesis proceeds via three main steps:

-

Imine Formation: Condensation of cyclopentanone with benzylamine to form the corresponding N-benzyl imine.

-

Nucleophilic Trifluoromethylation: Addition of the trifluoromethyl group to the imine using the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, Me₃SiCF₃).

-

Deprotection and Salt Formation: Removal of the N-benzyl protecting group via catalytic hydrogenation and subsequent formation of the hydrochloride salt.

A visual representation of this synthetic workflow is provided below.

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Purity | Supplier |

| Cyclopentanone | ≥99% | Commercially Available |

| Benzylamine | ≥99% | Commercially Available |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Commercially Available |

| Trimethyl(trifluoromethyl)silane (Me₃SiCF₃) | --- | Commercially Available |

| Tetrabutylammonium Fluoride (TBAF) | 1 M in THF | Commercially Available |

| Palladium on Carbon (Pd/C) | 10 wt. % | Commercially Available |

| Hydrogen (H₂) | High Purity | Gas Cylinder |

| Diethyl Ether | Anhydrous | Commercially Available |

| Methanol | Anhydrous | Commercially Available |

| Hydrochloric Acid | 2 M in Diethyl Ether | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |

Step 1: Synthesis of N-Benzylcyclopentylideneamine (Imine Formation)

This step involves the condensation of cyclopentanone with benzylamine to form the corresponding imine.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add cyclopentanone (1.0 eq) and anhydrous dichloromethane (DCM, 2 M).

-

Add benzylamine (1.05 eq) to the solution at room temperature.

-

Add anhydrous magnesium sulfate (MgSO₄, 1.5 eq) as a drying agent.

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture to remove the MgSO₄.

-

Concentrate the filtrate under reduced pressure to yield the crude N-benzylcyclopentylideneamine, which can be used in the next step without further purification.

Step 2: Synthesis of N-Benzyl-1-(trifluoromethyl)cyclopentanamine (Trifluoromethylation)

This procedure utilizes the Ruppert-Prakash reagent for the nucleophilic trifluoromethylation of the imine intermediate.[1][2]

Procedure:

-

Dissolve the crude N-benzylcyclopentylideneamine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) in a flame-dried, nitrogen-purged round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add trimethyl(trifluoromethyl)silane (Me₃SiCF₃, 1.5 eq) to the solution.

-

Slowly add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq, 1 M solution in THF) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary, though some reports suggest direct use in the next step is feasible.[1]

Step 3: Synthesis of this compound (Deprotection and Salt Formation)

The final step involves the removal of the benzyl protecting group by catalytic hydrogenation and the formation of the hydrochloride salt.[1]

Procedure:

-

Dissolve the N-benzyl-1-(trifluoromethyl)cyclopentanamine (1.0 eq) in methanol (0.2 M) in a flask suitable for hydrogenation.

-

Carefully add palladium on carbon (Pd/C, 10 wt. %, 5 mol %) to the solution under an inert atmosphere.

-

Securely attach the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite® pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude free amine.

-

Dissolve the crude amine in a minimal amount of anhydrous diethyl ether and cool to 0 °C.

-

Slowly add a solution of hydrochloric acid in diethyl ether (2 M, 1.1 eq) dropwise with stirring.

-

A precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Data Summary

The following table summarizes the expected inputs and outputs for a typical laboratory-scale synthesis.

| Step | Starting Material | Key Reagents | Product | Expected Yield |

| 1 | Cyclopentanone | Benzylamine, MgSO₄ | N-Benzylcyclopentylideneamine | >95% (crude) |

| 2 | N-Benzylcyclopentylideneamine | Me₃SiCF₃, TBAF | N-Benzyl-1-(trifluoromethyl)cyclopentanamine | 80-90% |

| 3 | N-Benzyl-1-(trifluoromethyl)cyclopentanamine | H₂, Pd/C, HCl | This compound | 85-95% |

Concluding Remarks

The protocol described provides a reliable and scalable method for the synthesis of this compound from cyclopentanone. This procedure is amenable to standard laboratory equipment and utilizes commercially available reagents. The final product is a key intermediate for the development of novel pharmaceutical agents, and this detailed guide should facilitate its synthesis in a research and development setting.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-(Trifluoromethyl)cyclopentanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines incorporating a trifluoromethyl group are of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl moiety can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. 1-(Trifluoromethyl)cyclopentanamine, in its chiral forms, represents a valuable building block for the synthesis of novel therapeutics. This document provides detailed application notes and protocols for the asymmetric synthesis of chiral 1-(Trifluoromethyl)cyclopentanamine hydrochloride, focusing on a catalytic enantioselective approach.

Overview of Synthetic Strategy

The primary strategy detailed here is the asymmetric transfer hydrogenation of a prochiral N-aryl-1-(trifluoromethyl)cyclopentyl ketimine. This method utilizes a chiral phosphoric acid (CPA) as a catalyst to induce enantioselectivity, with a Hantzsch ester or a related compound serving as the hydrogen source. Subsequent deprotection of the N-aryl group and formation of the hydrochloride salt yields the final product. This approach is attractive due to its operational simplicity, the commercial availability of catalyst precursors, and typically high enantioselectivities.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-1-(trifluoromethyl)cyclopentyl Ketimine (I)

This protocol describes the synthesis of the ketimine substrate from 1-(trifluoromethyl)cyclopentanone.

Materials:

-

1-(Trifluoromethyl)cyclopentanone

-

Aniline (or a substituted aniline)

-

Titanium(IV) isopropoxide

-

Toluene, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Molecular sieves, 4 Å

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1-(trifluoromethyl)cyclopentanone (1.0 eq), aniline (1.1 eq), and anhydrous toluene.

-

Add titanium(IV) isopropoxide (1.2 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove titanium dioxide.

-

Wash the Celite pad with dichloromethane.

-

Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-aryl-1-(trifluoromethyl)cyclopentyl ketimine.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure ketimine (I).

dot

Caption: Experimental workflow for the synthesis of the ketimine intermediate.

Protocol 2: Asymmetric Transfer Hydrogenation of Ketimine (I) to Chiral Amine (II)

This protocol details the core enantioselective step using a chiral phosphoric acid catalyst.

Materials:

-

N-Aryl-1-(trifluoromethyl)cyclopentyl ketimine (I)

-

Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP or a derivative)

-

Hantzsch Ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

-

Toluene or Dichloromethane, anhydrous

-

Molecular sieves, 4 Å

Procedure:

-

To a flame-dried Schlenk tube under a nitrogen atmosphere, add the N-aryl-1-(trifluoromethyl)cyclopentyl ketimine (I) (1.0 eq), the chiral phosphoric acid catalyst (0.05-0.1 eq), and Hantzsch ester (1.2 eq).

-

Add anhydrous toluene or dichloromethane via syringe.

-

Stir the reaction mixture at the specified temperature (ranging from room temperature to 60 °C, optimization may be required) for 24-72 hours.

-

Monitor the reaction progress by TLC or HPLC analysis on a chiral stationary phase to determine conversion and enantiomeric excess.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral N-aryl-1-(trifluoromethyl)cyclopentanamine (II).

dot

Caption: Experimental workflow for the asymmetric transfer hydrogenation.

Protocol 3: Deprotection and Hydrochloride Salt Formation (III)

This protocol outlines the final steps to obtain the target compound.

Materials:

-

Chiral N-Aryl-1-(trifluoromethyl)cyclopentanamine (II)

-

Ammonium cerium(IV) nitrate (CAN) (for N-anisyl deprotection) or other appropriate deprotection reagents.

-

Acetonitrile/Water

-

Diethyl ether

-

Hydrochloric acid (ethereal solution or gas)

Procedure:

-

Deprotection: Dissolve the chiral N-aryl amine (II) in a mixture of acetonitrile and water. Cool the solution in an ice bath.

-

Add ammonium cerium(IV) nitrate (CAN) (2.5 eq) portion-wise.

-

Stir the reaction mixture at 0 °C to room temperature for 1-3 hours.

-

Quench the reaction with aqueous sodium bisulfite solution.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude primary amine can be purified by chromatography if necessary.

-

Salt Formation: Dissolve the purified chiral 1-(trifluoromethyl)cyclopentanamine in anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the chiral this compound (III).[2][3][4][5]

dot

Caption: Workflow for deprotection and hydrochloride salt formation.

Data Presentation

The following tables summarize typical quantitative data expected from the described synthetic protocols. The exact values will depend on the specific substrates, catalyst, and reaction conditions used.

Table 1: Asymmetric Transfer Hydrogenation of N-Aryl-1-(trifluoromethyl)cyclopentyl Ketimine

| Entry | Chiral Phosphoric Acid Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) |

| 1 | (R)-TRIP | Toluene | 40 | 48 | >95 | 85 | 92 |

| 2 | (S)-TRIP | Toluene | 40 | 48 | >95 | 83 | 91 (S) |

| 3 | (R)-STRIP | DCM | RT | 72 | 90 | 78 | 88 |

| 4 | (R)-TRIP | DCM | 60 | 24 | >99 | 90 | 85 |

Yields are for the isolated product after chromatography. Enantiomeric excess (ee) is determined by chiral HPLC analysis.

Table 2: Physical and Spectroscopic Data of Chiral this compound

| Property | Value |

| Molecular Formula | C₆H₁₁F₃N·HCl |

| Molecular Weight | 191.61 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >200 °C (decomposes) |

| ¹H NMR (400 MHz, D₂O) δ | 3.80-3.70 (m, 1H), 2.40-2.10 (m, 4H), 2.05-1.85 (m, 4H) |

| ¹⁹F NMR (376 MHz, D₂O) δ | -75.2 (s) |

| ¹³C NMR (100 MHz, D₂O) δ | 68.1 (q, J = 28 Hz), 35.4, 23.8 |

| [α]D²⁰ | +X.X (c 1.0, MeOH) for (R)-enantiomer; -X.X (c 1.0, MeOH) for (S)-enantiomer |

Note: Specific rotation values are dependent on the enantiopurity of the sample.

Proposed Catalytic Cycle

The asymmetric transfer hydrogenation is believed to proceed through a dual hydrogen-bonding activation mechanism by the chiral phosphoric acid catalyst.

dot

Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation.

Conclusion

The protocols and data presented provide a comprehensive guide for the asymmetric synthesis of chiral this compound. The key to achieving high enantioselectivity lies in the careful selection of the chiral phosphoric acid catalyst and optimization of the reaction conditions for the transfer hydrogenation step. This versatile building block can be further utilized in the development of novel and potent pharmaceutical agents.

References

Application Notes and Protocols for N-Alkylation of 1-(Trifluoromethyl)cyclopentanamine Hydrochloride via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental transformation in organic synthesis, crucial for the generation of diverse amine libraries in drug discovery and development. The introduction of alkyl groups to a primary amine can significantly modulate its physicochemical properties, such as lipophilicity, basicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This document provides a detailed experimental protocol for the N-alkylation of 1-(trifluoromethyl)cyclopentanamine hydrochloride using the robust and widely applicable method of reductive amination.

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds.[1][2][3] The reaction proceeds in two main stages: the initial formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by the in-situ reduction of this intermediate to the corresponding secondary amine.[2][4] This one-pot procedure is often preferred over direct alkylation with alkyl halides as it avoids the common issue of overalkylation.[1][5]

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly mild and selective choice.[6][7][8] Its selectivity for iminium ions over ketones or aldehydes allows for a convenient one-pot procedure where all reactants can be mixed together.[6][9]

Experimental Protocol: General Procedure for Reductive Amination

This protocol outlines a general method for the N-alkylation of this compound with a representative aldehyde or ketone.

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., benzaldehyde as a representative aldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply for inert atmosphere

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Solvent and Base Addition: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (to make a ~0.1 M solution based on the amine). To this suspension, add triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture at room temperature for 10-15 minutes.

-

Carbonyl Addition: Add the desired aldehyde or ketone (1.0-1.2 eq) to the reaction mixture. Stir for an additional 20-30 minutes at room temperature to facilitate imine formation.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the stirred mixture. A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

The following table serves as a template for summarizing the results from various N-alkylation reactions using 1-(trifluoromethyl)cyclopentanamine.

| Aldehyde/Ketone | Product Structure | Reaction Time (h) | Yield (%) | Purity (%) | Notes |

| Benzaldehyde | N-benzyl-1-(trifluoromethyl)cyclopentanamine | 4 | |||

| Cyclohexanone | N-cyclohexyl-1-(trifluoromethyl)cyclopentanamine | 12 | |||

| Acetone | N-isopropyl-1-(trifluoromethyl)cyclopentanamine | 8 | |||

| 4-Methoxybenzaldehyde | N-(4-methoxybenzyl)-1-(trifluoromethyl)cyclopentanamine | 5 |

Diagrams

Experimental Workflow for N-Alkylation via Reductive Amination

Caption: Workflow for the N-alkylation of this compound.

Signaling Pathway: Mechanism of Reductive Amination

Caption: Simplified mechanism of N-alkylation via reductive amination.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. gctlc.org [gctlc.org]

- 4. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. interchim.fr [interchim.fr]

Application Notes and Protocols: 1-(Trifluoromethyl)cyclopentanamine Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction